molecular formula C26H34O8 B1200985 Picrasin A CAS No. 27368-79-2

Picrasin A

Cat. No.: B1200985
CAS No.: 27368-79-2
M. Wt: 474.5 g/mol
InChI Key: BIJFTRIMTHYJOV-QRWZCSJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasin A is a triterpenoid.

Scientific Research Applications

Picrasin A and Antimalarial Activity

This compound, a quassinoid, has been identified in various studies as having potential antimalarial properties. A study by Houël et al. (2009) found that Quassia amara young leaf tea, containing several quassinoids including this compound, exhibited in vitro antimalarial activity. However, the study cautioned against recommending this preparation for malaria treatment until clinical studies are performed.

This compound in Cancer Research

Research has also explored the potential application of this compound in cancer treatment. Win et al. (2016) isolated this compound from Picrasma javanica, finding that it exhibited potent and selective antiproliferative activities against human pancreatic cancer PANC-1 cells.

Chemical Synthesis of this compound

The chemical synthesis of this compound and related compounds has been a focus in research, aiming to understand their structural and functional properties. Kawada et al. (1989) achieved an enantioselective total synthesis of Picrasin B, a compound closely related to this compound, which contributes to the understanding of its chemical structure and potential modifications for therapeutic uses.

Properties

27368-79-2

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13R,14R,16R,17S)-16-hydroxy-4-methoxy-2,6,14,17-tetramethyl-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C26H34O8/c1-12-6-16(32-5)23(31)25(3)14(12)8-18-26(4)17(9-20(29)34-18)24(2,10-15(27)21(25)26)22(30)13-7-19(28)33-11-13/h6,12-15,17-18,21,27H,7-11H2,1-5H3/t12-,13-,14+,15-,17+,18-,21-,24-,25+,26-/m1/s1

InChI Key

BIJFTRIMTHYJOV-QRWZCSJESA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)O)C)C)OC

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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